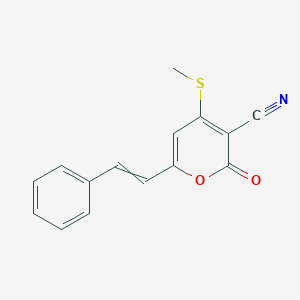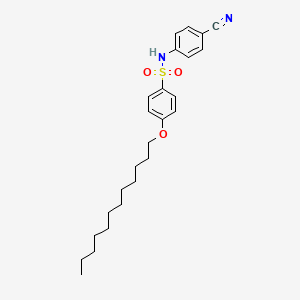
N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyanophenyl group, a dodecyloxy group, and a benzene sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide typically involves the following steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of 4-bromobenzonitrile to form 4-bromo-3-nitrobenzonitrile. This is followed by the reduction of the nitro group to form 4-bromo-3-aminobenzonitrile.
Formation of the Dodecyloxy Intermediate: The second step involves the alkylation of 4-hydroxybenzenesulfonamide with dodecyl bromide to form 4-(dodecyloxy)benzenesulfonamide.
Coupling Reaction: The final step involves the coupling of the cyanophenyl intermediate with the dodecyloxy intermediate under suitable conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(4-Cyanophenyl)-4-(dodecyloxy)benzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
N-(4-Cyanophenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a dodecyloxy group.
N-(4-Cyanophenyl)-4-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a dodecyloxy group.
Uniqueness: The presence of the dodecyloxy group in this compound imparts unique properties, such as increased hydrophobicity and potential for self-assembly in aqueous environments. This makes it distinct from other similar compounds and suitable for specific applications in materials science and drug delivery.
Eigenschaften
CAS-Nummer |
116526-88-6 |
|---|---|
Molekularformel |
C25H34N2O3S |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-4-dodecoxybenzenesulfonamide |
InChI |
InChI=1S/C25H34N2O3S/c1-2-3-4-5-6-7-8-9-10-11-20-30-24-16-18-25(19-17-24)31(28,29)27-23-14-12-22(21-26)13-15-23/h12-19,27H,2-11,20H2,1H3 |
InChI-Schlüssel |
YSCJWTJHYZKZTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
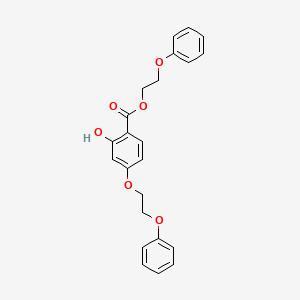
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
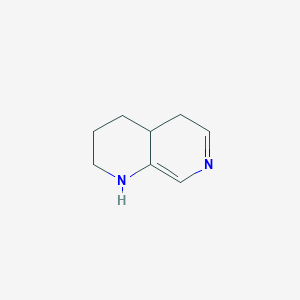
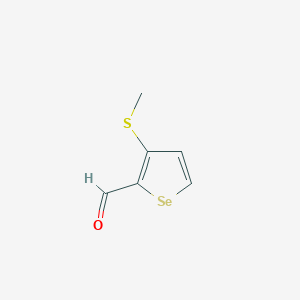
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
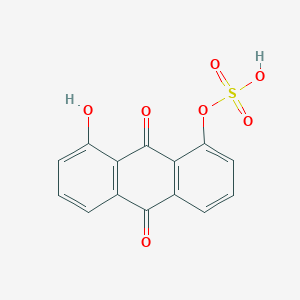

![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
